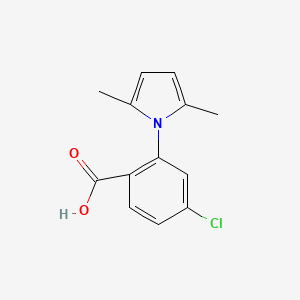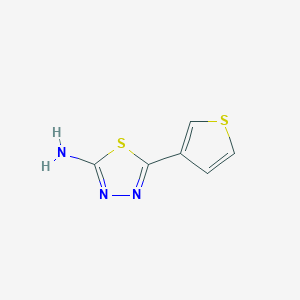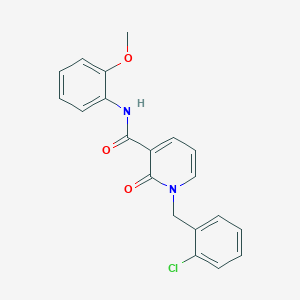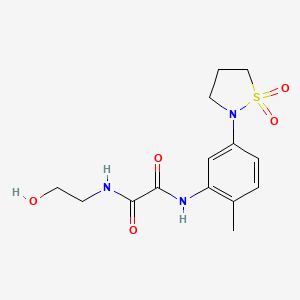![molecular formula C19H16FN5O3 B2515349 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 942011-47-4](/img/structure/B2515349.png)
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step processes. The first step is the synthesis of the imidazo[2,1-c][1,2,4]triazine core structure, followed by the introduction of phenyl groups and the incorporation of the fluorophenylacetamide moiety. Typical reaction conditions include the use of organic solvents such as dimethylformamide, controlled temperatures ranging from 25°C to 100°C, and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures. The use of continuous flow reactors and automation could enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: : Halogenated solvents and bases can facilitate substitution reactions, introducing different functional groups to the aromatic rings.
Common Reagents and Conditions
Typical reagents include strong acids like hydrochloric acid for hydrolysis, bases like sodium hydroxide for deprotection reactions, and oxidizing agents like chromium trioxide. Reaction conditions vary but often require controlled temperatures, inert atmospheres, and specific catalysts.
Major Products Formed
Major products formed from these reactions include various substituted derivatives and functionalized imidazo[2,1-c][1,2,4]triazin-2(6H)-yl compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: : Used as a precursor in organic synthesis for creating complex molecules.
Biology: : Investigated for its interactions with various enzymes and biological pathways.
Medicine: : Potential therapeutic applications due to its ability to modulate biochemical targets, including antiviral and anticancer properties.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic effects. The fluorophenyl group enhances the compound's binding affinity and specificity.
類似化合物との比較
Compared to other similar compounds, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide stands out due to its unique structural features and enhanced reactivity. Similar compounds include:
2-Phenylimidazo[2,1-c][1,2,4]triazin-2(6H)-one: : Lacks the dioxo and fluorophenyl groups, resulting in different reactivity and applications.
N-(4-Fluorophenyl)-imidazo[2,1-c][1,2,4]triazin-2(6H)-yl-acetamide: : Features a different substitution pattern, affecting its biological activity.
3,4,7,8-Tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives: : Have variations in the core structure and substituents, altering their chemical and physical properties.
特性
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c20-14-8-4-5-9-15(14)21-16(26)12-25-18(28)17(27)24-11-10-23(19(24)22-25)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIYBVTRXPYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)



![6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2515272.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515283.png)
![ETHYL 1-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2515284.png)
![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

